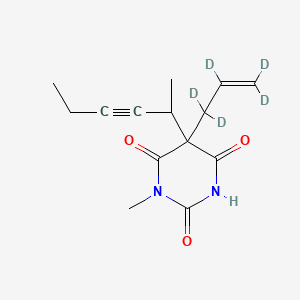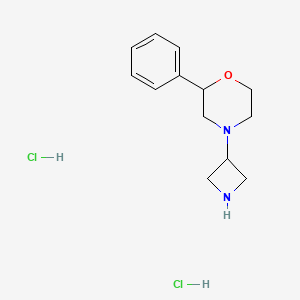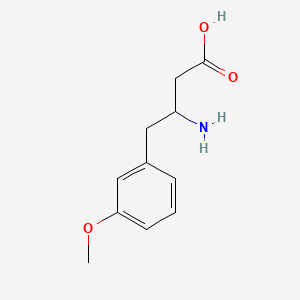
2,4,6(1H,3H,5H)-Pyrimidinetrione,1-methyl-5-(1-methyl-2-pentynyl)-5-(2-propenyl-1,1,2,3,3-d5)-(9CI)
Übersicht
Beschreibung
Methohexital is a short acting barbiturate anesthetic used to induce sedation and anesthesia for medical procedures. This internal standard is suitable for quantitation of methohexital levels in urine, serum, or plasma by LC/MS or GC/MS for urine drug testing, clinical toxicology, or forensic analysis.
Wissenschaftliche Forschungsanwendungen
Blood Pressure Lowering and Cardiovascular Effects
Pyrimidine derivatives, including those related to 2,4,6(1H,3H,5H)-Pyrimidinetrione, have shown potential in cardiovascular diseases due to their L-type calcium channel blockade activity. These compounds have been studied for their effectiveness in lowering blood pressure and may offer therapeutic potential in hypertension management. Molecular docking and dynamic simulation studies indicate that these compounds bind well to calcium channels and form stable complexes, suggesting their use as potential antihypertensive agents (Irshad et al., 2022). Additionally, in animal models, selected derivatives have shown to reduce blood pressure and normalize renal functions, along with vasodilatory effects mediated via calcium antagonist, antioxidant, and anti-inflammatory pathways (Irshad et al., 2021).
Molecular Recognition and Reactivity in Chemistry
In the field of chemistry, certain pyrimidine derivatives have been studied for their molecular recognition and reactivity. For example, research involving ruthenium polypyridine complexes with attached barbituric acid and barbital moieties has explored the binding and reactivity of these compounds in guest−host complexes. Such studies contribute to understanding the chemical behavior and potential applications of these pyrimidine derivatives in various chemical reactions and processes (Chin et al., 1997).
Applications in Molecular Biology and Genetics
Pyrimidine derivatives have also found applications in molecular biology, particularly in the synthesis of modified nucleosides. For instance, derivatives have been used in the synthesis of oligodeoxynucleotides, which are crucial for genetic studies and biotechnological applications. The modifications in these nucleosides can lead to insights into DNA and RNA structure and function, offering potential for various genetic and biomedical research applications (Gildea & McLaughlin, 1989).
Antimicrobial and Antiviral Applications
Some pyrimidine derivatives have demonstrated strong antimicrobial and antiviral activities. For example, research on derivatives of pyrimidine-2(1H)-selenone revealed strong activity against selected strains of Gram-positive bacteria and fungi. The crystal structures of these compounds were determined, offering insights into their antimicrobial mechanisms and potential therapeutic applications (Żesławska et al., 2020). Another study described the design and discovery of a series of 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines with notable antiviral properties, specifically against the measles virus. These compounds were found to act as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme in the pyrimidine biosynthetic pathway, highlighting their potential in antiviral therapy (Munier-Lehmann et al., 2015).
Eigenschaften
IUPAC Name |
5-hex-3-yn-2-yl-1-methyl-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-5-7-8-10(3)14(9-6-2)11(17)15-13(19)16(4)12(14)18/h6,10H,2,5,9H2,1,3-4H3,(H,15,17,19)/i2D2,6D,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXKDOXHBHYTKP-LKXDWWMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC(C)C1(C(=O)NC(=O)N(C1=O)C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)N(C1=O)C)C(C)C#CCC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6(1H,3H,5H)-Pyrimidinetrione,1-methyl-5-(1-methyl-2-pentynyl)-5-(2-propenyl-1,1,2,3,3-d5)-(9CI) | |
CAS RN |
160227-45-2 | |
| Record name | 160227-45-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,2,4,7,8-Pentaazaspiro[4.4]nonane](/img/structure/B575840.png)

![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B575843.png)

![2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazol-5-amine](/img/structure/B575847.png)
![2-[4-Methoxy-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium perchlorate](/img/structure/B575848.png)
